molecular formula C8H11IN2O B13345062 (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol

(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol

Cat. No.: B13345062
M. Wt: 278.09 g/mol
InChI Key: ZVVFJYDWGZWMFG-UHFFFAOYSA-N
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Description

(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol: is a chemical compound that features a cyclobutyl ring attached to a methanol group and a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol typically involves the following steps:

    Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.

    Cyclobutylation: The 4-iodopyrazole is then reacted with cyclobutylmethanol under basic conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutyl and methanol groups may also contribute to the compound’s overall effect by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Iodopyrazole: Shares the pyrazole ring with iodine substitution.

    Cyclobutylmethanol: Contains the cyclobutyl ring and methanol group.

    (1-(4-Bromo-1H-pyrazol-1-yl)cyclobutyl)methanol: Similar structure with bromine instead of iodine.

Uniqueness

(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol is unique due to the combination of the cyclobutyl ring, methanol group, and iodinated pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

[1-(4-iodopyrazol-1-yl)cyclobutyl]methanol

InChI

InChI=1S/C8H11IN2O/c9-7-4-10-11(5-7)8(6-12)2-1-3-8/h4-5,12H,1-3,6H2

InChI Key

ZVVFJYDWGZWMFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)N2C=C(C=N2)I

Origin of Product

United States

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